methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H27N3O5S2 and its molecular weight is 465.58. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activities
Synthesis of Anti-inflammatory Agents : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a program targeting novel molecules with potential anti-inflammatory properties, suggesting a similar potential for structurally related compounds like the one (Moloney, 2001).
Development of Heterocyclic Compounds : Studies involving the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems demonstrate the potential for developing complex heterocyclic compounds for various applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Microwave-Assisted Synthesis : Microwave techniques have been employed for the efficient synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are compounds with significant biological activities. This methodology could be relevant for synthesizing related compounds (Youssef, Azab, & Youssef, 2012).
Analgesic Property Optimization : Chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, including methylation at position 8, was investigated to enhance their analgesic properties, indicating the potential medicinal applications of similar modifications in related compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Properties
IUPAC Name |
methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-13(2)24-11-10-16-17(12-24)30-20(18(16)21(26)29-5)22-19(25)14-6-8-15(9-7-14)31(27,28)23(3)4/h6-9,13H,10-12H2,1-5H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSYMRPRUQHAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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